2-Ethylhexyl stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylhexyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJWPPVYCOPDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047178 | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22047-49-0 | |

| Record name | 2-Ethylhexyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylhexyl stearate chemical structure and properties

An In-depth Technical Guide to 2-Ethylhexyl Stearate: Structure, Properties, and Applications

Introduction

This compound, a versatile ester of stearic acid and 2-ethylhexanol, is a prominent ingredient in a multitude of cosmetic, pharmaceutical, and industrial formulations.[1] Its unique combination of emollient, solvent, and lubricating properties makes it a valuable component for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and diverse applications, with a focus on providing actionable insights for professionals in the field.

Chemical Identity and Structure

This compound is chemically known as 2-ethylhexyl octadecanoate.[2] It is the ester formed from the reaction of stearic acid, a long-chain saturated fatty acid, and 2-ethylhexanol, a branched alcohol.[3] This molecular structure is fundamental to its functional properties. The long, saturated carbon chain of the stearate moiety imparts a lipophilic character, while the branched 2-ethylhexyl group influences its spreading behavior and contributes to a lighter, less greasy feel compared to straight-chain esters.[4]

Key Identifiers:

-

IUPAC Name: 2-ethylhexyl octadecanoate[2]

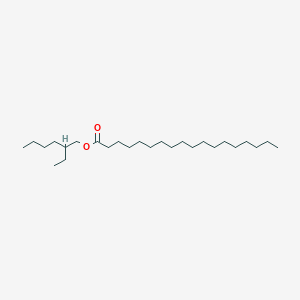

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a clear, colorless to slightly yellowish oily liquid at room temperature.[8][9] Its physical and chemical characteristics are summarized in the table below, providing a valuable reference for formulation development.

| Property | Value | Reference |

| Physical State | Oily liquid | [8] |

| Color | Colorless to slightly yellowish | [8][9] |

| Odor | Faint, characteristic | [9] |

| Melting Point | < 6 °C (pour point) | [10] |

| Boiling Point | > 300 °C (572 °F) | [10] |

| Density | Approximately 0.88 g/cm³ | [9] |

| Solubility | Insoluble in water; soluble in oils and organic solvents.[9] | |

| Viscosity, Kinematic | 9 cSt | [10] |

| Flash Point | > 200 °C (392 °F) (COC) | [10] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the esterification of stearic acid with 2-ethylhexanol.[1][11] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water.[11]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, charge equimolar amounts of stearic acid and 2-ethylhexanol.

-

Catalyst Addition: Add a catalytic amount (e.g., 1-2% by weight of stearic acid) of p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to a temperature that allows for the azeotropic removal of water with a suitable solvent (e.g., toluene), typically around 120-140°C. Monitor the reaction progress by collecting and measuring the amount of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a base, such as a sodium bicarbonate solution.

-

Purification: Wash the organic layer with water to remove any remaining salts and unreacted base. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Recent research has also explored more environmentally friendly "green" synthesis methods, such as ultrasound-assisted enzymatic synthesis, which can reduce reaction times and improve yields.[12][13]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable excipient and formulation component in various scientific and industrial fields.

Cosmetic and Personal Care Formulations

In the cosmetic industry, this compound is widely used as an emollient, solvent, and thickening agent.[8][14]

-

Emollient: It forms a thin, non-greasy film on the skin's surface, which helps to reduce water loss and gives the skin a soft, smooth appearance.[4][15] Its branched structure contributes to a lighter feel compared to other esters.[4]

-

Solvent: It can effectively dissolve other oil-soluble ingredients, such as active compounds and UV filters, ensuring their uniform distribution within a formulation.[3][16]

-

Thickening Agent: It can modify the viscosity of formulations, contributing to the desired texture and consistency of creams, lotions, and other products.[8]

It is a common ingredient in moisturizers, sunscreens, hair conditioners, and makeup products.[9][17]

Pharmaceutical Applications

In the pharmaceutical sector, this compound can serve as a non-toxic and non-irritating vehicle for topical and transdermal drug delivery systems. Its ability to act as a solvent can enhance the solubility and penetration of certain active pharmaceutical ingredients (APIs).[3] Its emollient properties can also improve the sensory feel of topical medications, potentially increasing patient compliance.

Industrial Lubricants

The excellent lubricating properties of this compound make it suitable for use as a base fluid or additive in industrial lubricants.[3] It can reduce friction and wear in machinery, contributing to improved efficiency and longevity.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile. Studies have shown it to have low acute oral toxicity and to be minimally irritating to the skin and eyes at concentrations used in cosmetic products. A developmental toxicity study in rats found no evidence of embryo-/foetotoxicity or teratogenicity, with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg body weight/day.[18] While generally safe, as with any chemical, appropriate handling and safety precautions should be observed in a laboratory or industrial setting.[10][19]

Conclusion

This compound is a multifunctional ester with a well-established safety profile and a broad range of applications. Its unique combination of emollient, solvent, and lubricating properties, derived from its distinct chemical structure, makes it an invaluable tool for researchers, formulators, and drug development professionals. A thorough understanding of its physicochemical properties and synthesis is crucial for optimizing its use in creating innovative and effective products across the cosmetic, pharmaceutical, and industrial sectors.

References

- 1. This compound [anvayafoundation.com]

- 2. This compound | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 22047-49-0 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. acme-hardesty.com [acme-hardesty.com]

- 11. This compound | 91031-48-0 | Benchchem [benchchem.com]

- 12. Ultrasound Assisted Green Synthesis of this compound: A Cosmetic Bio-lubricant [jstage.jst.go.jp]

- 13. Ultrasound Assisted Green Synthesis of this compound: A Cosmetic Bio-lubricant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lubricit 2-EHS-S | Ethylhexyl Stearate | Request Quote | [tri-iso.com]

- 15. skinethix.com [skinethix.com]

- 16. specialchem.com [specialchem.com]

- 17. This compound 2-EHS CAS 22047-49-0,STEARATE Supplier [blitchem.com]

- 18. Developmental toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Stearate

Executive Summary

2-Ethylhexyl stearate is a versatile ester prized for its emollient, lubricating, and solvent properties across the cosmetics, personal care, and industrial sectors.[1][2][3] This guide provides a comprehensive technical overview of its synthesis via the esterification of stearic acid with 2-ethylhexanol. We delve into the fundamental reaction mechanism, compare various catalytic strategies from traditional acid catalysis to modern green biocatalysis, and present detailed, field-proven experimental protocols. The narrative emphasizes the causal reasoning behind procedural choices, equipping researchers with the knowledge to not only replicate the synthesis but also to innovate upon it. Key process parameters, optimization strategies, and analytical monitoring techniques are discussed in detail to ensure a robust and reproducible workflow, culminating in a high-purity final product.

Introduction: The Significance of this compound

This compound (also known as octyl stearate) is the ester formed from the reaction of stearic acid, a long-chain saturated fatty acid, and 2-ethylhexanol, a branched eight-carbon alcohol.[1][2] The resulting molecule, C26H52O2, is a clear, low-viscosity, oily liquid at room temperature.[1][4] Its unique molecular structure imparts a desirable combination of properties: a non-greasy, smooth skin feel, excellent spreadability, and the ability to act as a solvent for other ingredients.[5][6]

These characteristics make it a valuable component in a vast array of applications:

-

Cosmetics and Personal Care: Used as an emollient in skin creams, lotions, and makeup to soften and smooth the skin by forming a hydrophobic barrier that reduces water loss.[1][2]

-

Industrial Applications: Acts as a lubricant, plasticizer, and release agent in metalworking fluids and polymer processing.[2][5]

-

Drug Development: Its solvent properties and skin compatibility make it a potential vehicle for topical and transdermal drug delivery systems.

This guide focuses on the direct esterification route, providing the in-depth knowledge required for laboratory-scale synthesis and process optimization.

Physicochemical Properties of Key Compounds

A foundational understanding of the reactants and the final product is critical for planning the synthesis and purification strategy.

| Property | Stearic Acid | 2-Ethylhexanol | This compound |

| Chemical Formula | C18H36O2 | C8H18O | C26H52O2 |

| Molecular Weight | 284.48 g/mol | 130.23 g/mol | 396.69 g/mol [7][8] |

| Appearance | White, waxy solid | Colorless liquid | Colorless to pale yellow liquid[5] |

| Boiling Point | 361 °C | 183-186 °C[9] | ~432 °C @ 760 mmHg[4] |

| Melting Point | 69.3 °C | -76 °C | ~ -10 °C[4] |

| Density | ~0.94 g/cm³ (solid) | ~0.83 g/cm³ | ~0.85 g/cm³[4] |

| Solubility | Insoluble in water, soluble in organic solvents | Sparingly soluble in water[9] | Insoluble in water (<0.05 mg/L) |

Reaction Chemistry and Mechanism

The synthesis of this compound is a classic example of Fischer-Speier esterification, a condensation reaction where a carboxylic acid and an alcohol react to form an ester and water. The reaction is reversible and typically requires an acid catalyst to achieve a reasonable reaction rate.[10]

Overall Reaction: C17H35COOH (Stearic Acid) + C8H17OH (2-Ethylhexanol) ⇌ C17H35COOC8H17 (this compound) + H2O

The Catalytic Mechanism (Acid-Catalyzed)

The mechanism involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the alcohol.

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H+) protonates the carbonyl oxygen of stearic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the now highly electrophilic carbonyl carbon.

-

Formation of a Tetrahedral Intermediate: This attack results in a positively charged tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[11]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[11]

-

Deprotonation: The protonated ester is deprotonated (the H+ is reclaimed by the catalyst) to yield the final this compound product.

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Thermodynamics and Kinetics

The esterification is a reversible and slightly endothermic reaction.[12] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by:

-

Using an excess of one reactant: Typically, the less expensive reactant, 2-ethylhexanol, is used in excess.[13]

-

Removing water as it is formed: This is the most common and effective strategy, often achieved by azeotropic distillation (e.g., with toluene) or by carrying out the reaction at a temperature above 100°C to boil off the water.

The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants.[12][14] Higher temperatures and catalyst loadings generally increase the reaction rate, but may also lead to side reactions or degradation, requiring careful optimization.

Catalysis Strategies: A Comparative Analysis

The choice of catalyst is a critical decision that impacts reaction efficiency, cost, safety, and environmental footprint.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | High yields (80-95%), low cost, readily available.[1][13] | Corrosive, difficult to separate from product, requires neutralization, generates waste.[13] |

| Heterogeneous Acid | Ion-Exchange Resins (e.g., Amberlyst) | Easily separated by filtration, reusable, non-corrosive, can improve product selectivity.[10][12][13] | Lower activity than homogeneous catalysts, potential for thermal degradation. |

| Biocatalyst (Enzyme) | Immobilized Lipases (e.g., Novozym® 435, Fermase CALB 10000) | High selectivity (fewer byproducts), mild reaction conditions (e.g., 50-70°C), environmentally friendly ("green"), catalyst is easily removed and reusable.[13][15][16] | Higher cost, slower reaction times compared to conventional methods (though this can be mitigated).[17] |

Field Insight: For laboratory research and high-purity applications where minimizing harsh conditions is paramount, biocatalysis is increasingly the preferred method. For large-scale industrial production where cost is a primary driver, traditional homogeneous acid catalysis is still common, though there is a strong shift towards heterogeneous systems to simplify processing.[13]

Process Intensification: Recent studies have shown that techniques like ultrasound-assisted synthesis can dramatically reduce reaction times for biocatalytic methods from over 7 hours to just 3-4 hours, making them more competitive with conventional approaches.[15][17][18]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Experimental Workflow

Caption: General workflow for this compound synthesis.

Protocol 1: Conventional Synthesis using p-Toluenesulfonic Acid (PTSA)

This protocol is a robust method for achieving high conversion.

Materials:

-

Stearic Acid (1.0 mol)

-

2-Ethylhexanol (1.5 mol, 50% molar excess)

-

p-Toluenesulfonic acid monohydrate (PTSA, 1-2% w/w of stearic acid)

-

Toluene (optional, as azeotropic agent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap, a condenser, and a nitrogen inlet.

-

Charging Reactants: Add stearic acid, 2-ethylhexanol, and PTSA to the flask. If using, add toluene.

-

Reaction: Begin stirring and gently heat the mixture to 120-140°C under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue the reaction until the theoretical amount of water has been collected or the reaction progress stalls. This can be confirmed by taking small aliquots and determining the Acid Value (see Section 5.0). Typical reaction times are 4-8 hours.

-

Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash with 5% NaHCO₃ solution to neutralize the PTSA catalyst. Causality: This step is crucial to remove the corrosive acid catalyst and prevent it from catalyzing the reverse hydrolysis reaction during storage.

-

Workup - Washing: Wash the organic layer sequentially with deionized water and then with brine to remove residual salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Purification: Remove the excess 2-ethylhexanol and any other volatile impurities via vacuum distillation to yield the pure this compound.

Protocol 2: Biocatalytic Synthesis using Immobilized Lipase

This "green chemistry" approach uses milder conditions.[13]

Materials:

-

Stearic Acid (1.0 mol)

-

Immobilized Lipase (e.g., Fermase CALB 10000 or Novozym® 435, 2% w/w of total reactants)[15][17]

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, and a loosely fitted stopper or drying tube to prevent moisture ingress. A vacuum setup is beneficial for water removal.[19]

-

Charging Reactants: Add stearic acid, 2-ethylhexanol, and the immobilized lipase to the flask. Causality: A solvent-free system is often preferred in biocatalysis to increase reactant concentration and simplify purification.[13][16]

-

Reaction: Heat the mixture to 50-60°C with vigorous stirring.[15][17] If possible, apply a mild vacuum to facilitate the removal of the water byproduct, which shifts the equilibrium towards the product.

-

Monitoring: Monitor the reaction by determining the Acid Value. Reaction times are typically longer than acid catalysis, ranging from 3 to 24 hours, depending on conditions.[15][17]

-

Catalyst Recovery: Once the reaction reaches equilibrium (Acid Value plateaus), cool the mixture. The immobilized enzyme can be recovered by simple filtration. Causality: The ability to easily recover and reuse the expensive enzyme is a key economic advantage of this method.

-

Purification: The unreacted 2-ethylhexanol and stearic acid can be removed from the product via vacuum distillation. The workup is significantly simpler as no neutralization or washing steps are required.

Process Optimization and Monitoring

Systematic optimization is key to maximizing yield and minimizing reaction time.

Key Reaction Parameters

| Parameter | Typical Range (Conventional) | Typical Range (Biocatalytic) | Rationale / Field Insight |

| Temperature | 120 - 150 °C | 50 - 70 °C[15][18] | Higher temps increase rate but can cause side reactions. Biocatalysis requires lower temps to preserve enzyme activity. |

| Molar Ratio (Alcohol:Acid) | 1.2:1 to 1.5:1 | 1.5:1 to 3:1[15][17] | Excess alcohol shifts equilibrium. A larger excess is often used in biocatalysis to improve kinetics in solvent-free systems. |

| Catalyst Loading | 0.5 - 2.0 wt% | 1.0 - 5.0 wt%[15][17] | Higher loading increases rate but also cost. Must be optimized for economic feasibility. |

| Water Removal | Azeotropic distillation or high temp | Vacuum or N₂ bubbling[19] | Essential for driving the reaction to completion. Method depends on the thermal stability of the catalyst and reactants. |

Reaction Monitoring: Acid Value Titration

The most effective way to monitor the progress of the esterification is to measure the consumption of the stearic acid reactant. This is done by determining the Acid Value (AV) of the reaction mixture over time.[20] The AV is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize the free carboxylic acids in one gram of a chemical substance.[21]

Principle: As the reaction proceeds, stearic acid is converted to the ester, and the AV of the mixture decreases. The reaction is considered complete when the AV drops below a target value (e.g., < 1.0 mg KOH/g) or remains constant over successive measurements.[20][22][23]

Procedure Outline:

-

Accurately weigh a small sample (~1 g) of the reaction mixture into a flask.

-

Dissolve the sample in a suitable solvent (e.g., a neutralized ethanol/ether mixture).

-

Add a few drops of a phenolphthalein indicator.

-

Titrate with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH in ethanol) until a persistent pink endpoint is reached.

-

Calculate the Acid Value using the formula: AV (mg KOH/g) = (V × M × 56.1) / w Where:

-

V = volume of KOH solution used (mL)

-

M = molarity of the KOH solution (mol/L)

-

56.1 = molecular weight of KOH ( g/mol )

-

w = weight of the sample (g)

-

Product Purification and Characterization

Purification: The primary goal of purification is to remove unreacted starting materials, the catalyst, and any byproducts. For both protocols, vacuum distillation is the ultimate step to isolate the high-boiling point this compound from the more volatile unreacted 2-ethylhexanol.

Characterization:

-

Gas Chromatography (GC): The gold standard for determining purity. It can quantify the amount of final ester and detect residual starting materials, particularly unreacted 2-ethylhexanol.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): A quick method to confirm the reaction has occurred. Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of the strong C=O stretch of the ester at ~1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product.

Conclusion

The synthesis of this compound from stearic acid and 2-ethylhexanol is a well-established esterification reaction that can be tailored to meet specific laboratory or industrial needs. While conventional acid catalysis offers a rapid, high-yield route, the operational simplicity, milder conditions, and environmental benefits of biocatalysis present a compelling modern alternative, especially when enhanced with process intensification techniques like ultrasound. A thorough understanding of the reaction mechanism, careful control of process parameters, and diligent monitoring via techniques such as acid value titration are essential for achieving a successful and reproducible synthesis of this commercially significant ester.

References

- 1. atamankimya.com [atamankimya.com]

- 2. persistencemarketresearch.com [persistencemarketresearch.com]

- 3. henichemicals.com [henichemicals.com]

- 4. echemi.com [echemi.com]

- 5. yashenchina.com [yashenchina.com]

- 6. This compound [anvayafoundation.com]

- 7. This compound | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 22047-49-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. ijpar.com [ijpar.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 91031-48-0 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Ultrasound Assisted Green Synthesis of this compound: A Cosmetic Bio-lubricant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of a sustainable biocatalytic process for the synthesis of ethylhexyl fatty acids esters [digitum.um.es]

- 20. researchgate.net [researchgate.net]

- 21. athensjournals.gr [athensjournals.gr]

- 22. Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes [mdpi.com]

- 23. emeryoleo.com [emeryoleo.com]

Marbofloxacin: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Mechanism, and Application of a Key Veterinary Fluoroquinolone

Introduction

Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, represents a significant advancement in veterinary medicine.[1][2] Developed exclusively for animal use, it offers a broad spectrum of bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[3] This guide provides a comprehensive technical overview of marbofloxacin, designed for researchers, scientists, and drug development professionals. It delves into the core scientific principles governing its efficacy, from its physicochemical properties to its complex interactions within biological systems. Understanding these fundamentals is paramount for the continued development of effective antimicrobial therapies and for mitigating the growing challenge of antibiotic resistance.

Physicochemical Properties

Marbofloxacin (CAS Number: 115550-35-1) is chemically known as 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][1][4][5]benzoxadiazine-6-carboxylic acid. Its molecular formula is C₁₇H₁₉FN₄O₄, with a molecular weight of 362.36 g/mol .[6] Marbofloxacin is a pale yellow crystalline powder. Its solubility is a critical factor in formulation development; it is soluble in water, with solubility decreasing under alkaline conditions.[7] It is also slightly soluble in ethanol and very soluble in methanol.[8]

Table 1: Physicochemical Properties of Marbofloxacin

| Property | Value | Reference(s) |

| CAS Number | 115550-35-1 | [1] |

| Molecular Formula | C₁₇H₁₉FN₄O₄ | [6] |

| Molecular Weight | 362.36 g/mol | [6] |

| Appearance | Pale yellow crystalline powder | [9] |

| Melting Point | 268-269°C (decomposition) | [10] |

| pKa | 5.38 and 6.16 | [8] |

| Water Solubility | Soluble | [7] |

| Solubility in other solvents | Slightly soluble in ethanol, very soluble in methanol | [8] |

Synthesis and Manufacturing

The synthesis of marbofloxacin involves a multi-step chemical process. While several synthetic routes have been developed, a common approach starts with 2,3,4,5-tetrafluorobenzoic acid.[11][12] The synthesis involves the introduction of a substituted piperazine derivative and the formation of the core fluoroquinolone structure.[13] Patented methods describe various reaction conditions and intermediates, with a focus on improving yield, purity, and scalability for commercial production.[14][15] The manufacturing process necessitates stringent quality control to minimize impurities that could arise from starting materials or degradation during synthesis.[13]

Mechanism of Action: Dual Inhibition of Bacterial DNA Synthesis

The bactericidal activity of marbofloxacin stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[5][16] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[17] By targeting these enzymes, marbofloxacin effectively disrupts DNA synthesis, leading to rapid, concentration-dependent bacterial cell death.[1][18]

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme plays a key role in the decatenation of daughter chromosomes following DNA replication. It is the primary target in many Gram-positive bacteria.

The dual-targeting mechanism of marbofloxacin contributes to its broad spectrum of activity and may slow the development of bacterial resistance.

Caption: Mechanism of action of Marbofloxacin.

Antimicrobial Spectrum of Activity

Marbofloxacin demonstrates a broad spectrum of activity against a variety of clinically important pathogens in veterinary medicine.[1][3] It is effective against many Gram-negative bacilli and cocci, as well as some Gram-positive bacteria.

Gram-Negative Bacteria:

-

Escherichia coli

-

Pasteurella multocida

-

Mannheimia haemolytica

-

Pseudomonas aeruginosa

-

Klebsiella spp.

-

Enterobacter spp.

-

Salmonella spp.

-

Haemophilus spp.

Gram-Positive Bacteria:

-

Staphylococcus spp. (including some methicillin-resistant strains)

-

It has limited activity against Streptococcus spp. and Enterococcus spp..[19]

Marbofloxacin is also effective against Mycoplasma spp.[20]

Pharmacokinetic and Pharmacodynamic Profile

The efficacy of an antimicrobial agent is determined by the interplay of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics

Pharmacokinetic studies in various animal species, including dogs, cats, cattle, pigs, and turkeys, have shown that marbofloxacin is rapidly absorbed and widely distributed in the body.[21][22][23] It exhibits high bioavailability, often close to 100%, after oral administration.[23] The elimination half-life of marbofloxacin varies among species, a factor that influences dosing regimens.[4][21]

Table 2: Selected Pharmacokinetic Parameters of Marbofloxacin in Different Species

| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Elimination Half-life (h) | Reference(s) |

| Cats | Oral (repeated) | 2 | 1.97 ± 0.61 | 1.94 ± 2.11 | 99 ± 29 | 7.98 ± 0.57 (IV) | [22] |

| Dogs | Oral | 2.5 | - | - | ~100 | - | [24] |

| Pigs | Intramuscular | 2.5 | 2.59 ± 0.12 | - | - | 12.8 | [21] |

| Calves | - | - | - | - | - | 4.7 | [21] |

| Turkeys | Oral | 2 | - | - | - | - | [4] |

Pharmacodynamics and PK/PD Integration

The bactericidal activity of marbofloxacin is concentration-dependent.[1] The key PK/PD indices that correlate with its efficacy are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[25][26] For fluoroquinolones, an AUC/MIC ratio of >125 is generally considered necessary to prevent the emergence of resistance.[4][26] PK/PD modeling is a critical tool for optimizing dosing regimens to maximize clinical efficacy while minimizing the selection pressure for resistant bacteria.[25][27]

Mechanisms of Bacterial Resistance

The emergence of bacterial resistance to fluoroquinolones, including marbofloxacin, is a significant concern in veterinary medicine. The primary mechanisms of resistance are:

-

Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively.[28][29] These mutations reduce the binding affinity of the drug to its target enzymes.

-

Decreased Drug Accumulation: This can occur through two main mechanisms:

-

Overexpression of Efflux Pumps: Bacteria can actively pump the drug out of the cell, reducing its intracellular concentration.[28]

-

Reduced Permeability: Changes in the bacterial cell wall can decrease the influx of the drug.

-

-

Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on plasmids can confer low-level resistance, which can facilitate the selection of higher-level resistance through chromosomal mutations.[30]

Monitoring the prevalence and mechanisms of resistance is crucial for guiding the prudent use of marbofloxacin and preserving its long-term efficacy.[30]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification of marbofloxacin in various matrices, including pharmaceutical formulations, biological fluids, and tissues. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.[18][31]

Experimental Protocol: HPLC-UV Method for Marbofloxacin in Tablets

This protocol is a representative example of an HPLC method for the quantification of marbofloxacin in veterinary tablets.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[31]

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 55:45, v/v), with the pH adjusted to 3.0 with ortho-phosphoric acid.[31]

-

Flow Rate: 0.4 mL/min.[31]

-

Detection Wavelength: 296 nm.[32]

-

Injection Volume: 20 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve marbofloxacin reference standard in the mobile phase to obtain a known concentration.

-

Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2.5 to 17.5 µg/mL).[31]

-

Sample Preparation:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of marbofloxacin.

-

Dissolve the powder in the mobile phase, using sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm filter before injection.

-

3. Method Validation:

-

The method should be validated according to ICH or AOAC guidelines for linearity, accuracy, precision, specificity, and robustness.[18][31]

Caption: A typical experimental workflow for HPLC analysis of Marbofloxacin.

Stability Indicating Studies

Stability indicating studies are crucial to ensure the quality, safety, and efficacy of marbofloxacin formulations.[9] These studies involve subjecting the drug to various stress conditions, such as hydrolysis (acidic and basic), oxidation, heat, and photolysis, to identify potential degradation products.[9][33] HPLC and other analytical techniques are used to separate and quantify the parent drug and any degradation products.[9] The results of these studies inform the determination of appropriate storage conditions and shelf-life for the final drug product.[9] Marbofloxacin has been shown to be moderately unstable under acidic and oxidative stress, and slightly unstable under basic and thermal stress.[33]

Conclusion

Marbofloxacin remains a valuable therapeutic agent in veterinary medicine due to its broad-spectrum bactericidal activity and favorable pharmacokinetic profile. A thorough understanding of its physicochemical properties, mechanism of action, PK/PD relationships, and potential for resistance is essential for its responsible and effective use. This guide has provided a detailed technical overview to support researchers and drug development professionals in their efforts to leverage the full potential of this important antimicrobial and to develop new strategies to combat bacterial infections in animals.

References

- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 2. Marbofloxacin | Topoisomerase inhibitor | antibiotic of the fluoroquinolone class| CAS 115550-35-1 | InvivoChem [invivochem.com]

- 3. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integration of pharmacokinetic and pharmacodynamic indices of marbofloxacin in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. egnlab.com [egnlab.com]

- 6. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Veterinary drug Marbofloxacin: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Marbofloxacin | 115550-35-1 [chemicalbook.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof - Google Patents [patents.google.com]

- 13. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 14. CN102060860B - Preparation method of Marbofloxacin - Google Patents [patents.google.com]

- 15. CN107522718B - A kind of synthetic method of Marbofloxacin - Google Patents [patents.google.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. sat.gstsvs.ch [sat.gstsvs.ch]

- 20. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]

- 24. Marbofloxacin (Zeniquin®) for Dogs and Cats [petplace.com]

- 25. Pharmacokinetic and pharmacodynamic integration and modelling of marbofloxacin in calves for Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacokinetic and pharmacodynamic testing of marbofloxacin administered as a single injection for the treatment of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. microbiologyresearch.org [microbiologyresearch.org]

- 29. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Prevalence and mechanisms of resistance to fluoroquinolones in Pseudomonas aeruginosa and Escherichia coli isolates recovered from dogs suffering from otitis in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Eco-Friendly UV Spectrophotometric Method for Evaluation of Marbofloxacin in Tablets: Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

Introduction: The Molecular Blueprint of a Key Industrial Emollient

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylhexyl Stearate

This compound (CAS No: 22047-49-0), with the IUPAC name 2-ethylhexyl octadecanoate, is a versatile ester synthesized from the reaction of stearic acid and 2-ethylhexanol.[1] Its molecular formula is C₂₆H₅₂O₂ and it has a molecular weight of approximately 396.69 g/mol .[2] Functioning primarily as an emollient, lubricant, and solvent in a vast array of applications, its presence is notable in cosmetics, personal care products, and industrial lubricants. The unique branched structure of the 2-ethylhexyl group imparts a desirable non-greasy, silky feel in topical formulations and provides favorable viscosity and lubrication properties.[3]

Accurate and comprehensive characterization of this compound is paramount for ensuring quality, purity, and consistency in its various applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for elucidating its molecular structure. This guide offers a detailed examination of the spectroscopic data for this compound, providing field-proven insights into data acquisition and interpretation for researchers, scientists, and quality control professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assigning the Protons and Carbons

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping its carbon and hydrogen framework. For a molecule like this compound, ¹H and ¹³C NMR provide unambiguous evidence of the connectivity of the stearate and 2-ethylhexyl moieties.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical for NMR analysis to avoid overwhelming signals from the solvent itself.[4] Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve nonpolar compounds, its relative chemical inertness, and its convenient boiling point for sample recovery.[5] The residual proton signal in CDCl₃ at ~7.26 ppm and the carbon triplet at ~77.16 ppm serve as convenient internal references. Tetramethylsilane (TMS) is added as the primary internal standard, with its signal defined as 0.00 ppm, to ensure accurate chemical shift referencing.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. Based on the structure of this compound, the following proton signals are predicted.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 0.88 | Triplet | 3H | Stearate chain terminal -CH₃ |

| b | 0.90 | Triplet | 6H | 2x -CH₃ in ethylhexyl group |

| c | 1.25 | Multiplet | ~28H | -(CH₂)₁₄- in stearate chain |

| d | 1.62 | Multiplet | 1H | -CH- in ethylhexyl group |

| e | 2.29 | Triplet | 2H | -CH₂-C=O (α to carbonyl) |

| f | 4.07 | Doublet | 2H | -O-CH₂- (ester linkage) |

Note: These are predicted values based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.[6] While a publicly available, fully assigned experimental spectrum is not readily accessible, the expected chemical shifts can be reliably predicted.[7]

| Chemical Shift (δ, ppm) | Assignment |

| 173.9 | C=O (Ester Carbonyl) |

| 65.9 | -O-C H₂- |

| 38.7 | -C H- (ethylhexyl) |

| 34.4 | -C H₂-C=O (α to carbonyl) |

| 31.9 | -(C H₂)ₙ- (penultimate stearate C) |

| 30.5 | -(C H₂)ₙ- (ethylhexyl) |

| 29.7 - 29.1 | -(C H₂)ₙ- (bulk stearate chain) |

| 25.0 | -(C H₂)ₙ- (β to carbonyl) |

| 23.8 | -(C H₂)ₙ- (ethylhexyl) |

| 22.7 | -(C H₂)ₙ- (stearate chain) |

| 14.1 | Stearate chain terminal -C H₃ |

| 11.1 | -C H₃ (ethyl group on hexyl chain) |

Note: These values are based on data available from spectral databases and standard prediction models.[7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Dissolution: Gently agitate the vial until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument automatically locks onto the deuterium signal of the CDCl₃ and performs a shimming procedure to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum (typically 16-32 scans) and the ¹³C spectrum (typically 1024-4096 scans) at a standard frequency (e.g., 400 MHz for ¹H).

-

Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID) signal to generate the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization: NMR Experimental Workflow

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expertise & Causality: Experimental Choices

For an oily liquid like this compound, Attenuated Total Reflectance (ATR) is the ideal sampling technique. ATR-FTIR requires minimal to no sample preparation, eliminating the need for salt plates (e.g., KBr) or solvents. A single drop of the sample is placed directly onto the ATR crystal (commonly diamond), and the spectrum is collected. This method is highly reproducible and efficient for routine analysis.

IR Spectral Data

The IR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~2955 & ~2854 | Strong | C-H Asymmetric & Symmetric Stretch | Alkane (-CH₃, -CH₂-) |

| ~1738 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1465 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂-) |

| ~1170 | Strong | C-O Stretch | Ester Linkage |

Source: Data compiled from general IR correlation tables and spectral data for similar long-chain esters.[8][9]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place one drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal by wiping it with a soft cloth soaked in a suitable solvent (e.g., isopropanol), ensuring it is ready for the next sample.

Visualization: IR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (MS) is a common "hard" ionization technique that provides both the molecular weight and a characteristic fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) at a standard energy of 70 eV is used because it reproducibly fragments molecules, creating a rich, library-searchable spectrum.[9] The volatility of this compound makes it highly suitable for introduction into the mass spectrometer via a Gas Chromatograph (GC-MS), which provides separation from any potential impurities prior to analysis.[10]

Mass Spectral Data

The mass spectrum confirms the molecular weight and provides structural information through predictable fragmentation pathways of esters.

| m/z | Relative Intensity | Proposed Fragment |

| 396 | Low | [M]⁺ (Molecular Ion) |

| 284 | Medium | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl acylium ion) |

| 113 | High | [C₈H₁₇]⁺ (2-ethylhexyl carbocation) |

| 85 | Medium | [C₆H₁₃]⁺ (Fragment from ethylhexyl chain) |

| 57 | High | [C₄H₉]⁺ (Base Peak, butyl fragment from ethylhexyl chain) |

| 43 | High | [C₃H₇]⁺ (Propyl fragment) |

Note: The fragmentation of long-chain esters often results in a very low abundance of the molecular ion.[11] The most characteristic fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion (m/z 284) and fragments derived from the 2-ethylhexyl group. The branched 2-ethylhexyl chain readily fragments to produce stable secondary carbocations, often leading to a base peak at m/z 57.[11][12]

Experimental Protocol: GC-EI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

-

GC-MS Setup:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard nonpolar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 80°C), then ramp up to a high temperature (e.g., 280-300°C) to ensure elution of the high-boiling-point ester.

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

Injection: Inject 1 µL of the sample solution into the GC. The sample is vaporized and carried onto the column.

-

Chromatographic Separation: The compound travels through the column and is separated from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a 70 eV electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

Visualization: MS Experimental Workflow

Synthesis of Spectroscopic Data

The collective data from NMR, IR, and MS provides a cohesive and unequivocal confirmation of the structure of this compound.

-

IR spectroscopy confirms the presence of the key ester functional group (C=O at ~1738 cm⁻¹) and the long aliphatic chains (C-H stretches at ~2955-2854 cm⁻¹).

-

NMR spectroscopy provides the detailed atomic map, showing the connectivity of the 18-carbon stearate chain and the specific branched structure of the 8-carbon 2-ethylhexyl alcohol moiety.

-

Mass spectrometry validates the molecular weight with the molecular ion peak at m/z 396 and confirms the two main structural components through its characteristic fragmentation pattern, showing cleavage at the ester linkage.

Together, these three techniques form a robust analytical protocol for the complete structural verification and quality assessment of this compound, ensuring its suitability for high-specification applications.

References

- 1. tr.bloomtechz.com [tr.bloomtechz.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. gr.bloomtechz.com [gr.bloomtechz.com]

- 4. tlh.bloomtechz.com [tlh.bloomtechz.com]

- 5. ee.bloomtechz.com [ee.bloomtechz.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. whitman.edu [whitman.edu]

- 10. gcms.cz [gcms.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties and Stability of 2-Ethylhexyl Stearate

Introduction

2-Ethylhexyl stearate, the ester of 2-ethylhexanol and stearic acid, is a versatile emollient, lubricant, and solvent widely utilized in the pharmaceutical, cosmetic, and industrial sectors.[1] Its performance and reliability in these applications are intrinsically linked to its thermal properties and stability. This technical guide provides a comprehensive overview of the key thermal characteristics of this compound, detailing the scientific principles and experimental methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important excipient and industrial fluid.

Chemically, this compound is a branched-chain fatty acid ester, a structural feature that imparts desirable properties such as low viscosity and good spreadability.[1] Its molecular structure also dictates its behavior under thermal stress, influencing its stability, decomposition pathways, and compatibility with other materials at elevated temperatures. A thorough understanding of these thermal characteristics is paramount for formulation development, ensuring product efficacy, safety, and shelf-life.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Causality Behind Experimental Choices in TGA

The choice of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. For a liquid sample like this compound, a controlled heating rate, typically 10 to 20 °C/min, is employed to ensure uniform heat transfer and to allow for the clear separation of distinct thermal events. The analysis is conducted under an inert atmosphere, usually nitrogen, to isolate the effects of thermal degradation from oxidative processes. This allows for the determination of the inherent thermal stability of the molecule.

Self-Validating TGA Protocol

A robust TGA protocol for this compound should include the following steps, adhering to principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[2][3]

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Atmosphere Control: Purge the TGA furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (T5%).

-

Expected TGA Profile and Data Interpretation

The TGA thermogram of this compound is expected to show a single-step decomposition profile, characteristic of a pure, high-boiling point ester. The onset of decomposition typically occurs at elevated temperatures, reflecting its good thermal stability.

Table 1: Expected TGA Data for this compound

| Parameter | Expected Value |

| Onset Decomposition Temperature (Tonset) | ~250 - 300 °C |

| Temperature at 5% Mass Loss (T5%) | ~280 - 330 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~350 - 400 °C |

| Residue at 600 °C | < 1% |

Note: These are illustrative values based on the general behavior of similar esters. Actual values may vary depending on the purity of the sample and specific experimental conditions.

The primary decomposition products of long-chain fatty acid esters at high temperatures are expected to be a mixture of smaller hydrocarbons, carboxylic acids, and alkenes resulting from the cleavage of the ester bond and subsequent fragmentation of the alkyl chains.[4][5][6]

Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Rationale for DSC Experimental Design

For a substance like this compound, which is a liquid at room temperature, DSC analysis is crucial for determining its low-temperature behavior, such as crystallization and melting points. A controlled cooling and heating cycle is employed to observe these phase transitions. The heating and cooling rates are typically kept moderate (e.g., 10 °C/min) to allow for complete crystallization and melting and to obtain well-defined thermal events.

Self-Validating DSC Protocol

A comprehensive DSC protocol for this compound, based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry," is provided below.[7][8]

Experimental Protocol: DSC Analysis of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal a small, accurately weighed sample (typically 5-10 mg) of this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as the reference.

-

Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Cool the sample from 25 °C to -80 °C at a controlled rate of 10 °C/min.

-

Hold at -80 °C for 5 minutes to ensure complete crystallization.

-

Heat the sample from -80 °C to 50 °C at a controlled rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

From the cooling curve, determine the onset and peak temperatures of crystallization (Tc,onset and Tc,peak).

-

From the heating curve, determine the onset and peak temperatures of melting (Tm,onset and Tm,peak).

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Expected DSC Thermogram and Data Interpretation

The DSC thermogram will reveal the exothermic crystallization peak upon cooling and the endothermic melting peak upon heating. The temperatures and enthalpy of these transitions are key indicators of the material's physical state at different temperatures.

Table 2: Expected DSC Data for this compound

| Parameter | Expected Value |

| Crystallization Onset Temperature (Tc,onset) | ~ -10 to -20 °C |

| Crystallization Peak Temperature (Tc,peak) | ~ -20 to -30 °C |

| Melting Onset Temperature (Tm,onset) | ~ -5 to 5 °C |

| Melting Peak Temperature (Tm,peak) | ~ 5 to 15 °C |

| Enthalpy of Fusion (ΔHf) | ~ 150 - 200 J/g |

Note: These are illustrative values. The exact temperatures and enthalpy can be influenced by the purity of the sample and the scanning rate.

Oxidative Stability Assessment

The oxidative stability of this compound is a critical parameter, especially in applications where it is exposed to air at elevated temperatures, such as in lubricants. The Rancimat method is a widely accepted accelerated aging test to determine oxidative stability.

The Logic of the Rancimat Method

The Rancimat test accelerates the oxidation process by exposing the sample to a stream of purified air at a constant high temperature.[9][10][11] During oxidation, volatile organic acids are formed as secondary oxidation products. These volatile acids are carried by the air stream into a measuring vessel containing deionized water, where they increase the conductivity of the water. The time taken to reach a rapid increase in conductivity is known as the induction period or Oil Stability Index (OSI), which is a measure of the oil's resistance to oxidation.

Self-Validating Rancimat Protocol

The following protocol is based on established standards such as ISO 6886 and AOCS Cd 12b-92.[2][8][9][12]

Experimental Protocol: Oxidative Stability by Rancimat

-

Instrument Setup: Prepare the Rancimat instrument according to the manufacturer's instructions. Ensure the reaction and measuring vessels are clean and dry.

-

Sample Preparation: Accurately weigh a specified amount of this compound (typically 3 g) into the reaction vessel.

-

Measurement Setup: Place the reaction vessel in the heating block of the Rancimat. Connect the air supply and the tubing to the measuring vessel containing deionized water.

-

Test Conditions:

-

Set the temperature of the heating block to a specified value (e.g., 110 °C, 120 °C, or 130 °C).

-

Set the airflow rate to a constant value (e.g., 20 L/h).

-

-

Data Acquisition: Start the measurement and continuously record the conductivity of the water in the measuring vessel.

-

Data Analysis: The instrument's software automatically detects the inflection point in the conductivity curve and reports the induction period in hours.

Interpretation of Oxidative Stability Data

A longer induction period indicates higher oxidative stability. For a saturated ester like this compound, a relatively long induction time is expected compared to unsaturated esters.

Table 3: Expected Rancimat Data for this compound

| Test Temperature | Expected Induction Period (hours) |

| 110 °C | > 24 hours |

| 120 °C | ~ 15 - 20 hours |

| 130 °C | ~ 8 - 12 hours |

Note: These are illustrative values. The presence of antioxidants would significantly increase the induction period.

Additional Thermal Properties

For a comprehensive thermal characterization, other properties such as specific heat capacity, thermal conductivity, and vapor pressure are also important.

Table 4: Other Key Thermal Properties of this compound

| Property | Standard Test Method | Description | Expected Behavior |

| Specific Heat Capacity | ASTM E1269[7][13][14] | The amount of heat required to raise the temperature of a unit mass of a substance by one degree. | Increases with increasing temperature. |

| Thermal Conductivity | ASTM E1530[3][15][16][17][18] | The ability of a material to conduct heat. | Relatively low, typical for organic liquids. |

| Vapor Pressure | ASTM D2879[19][20][21][22][23] | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Low, due to its high molecular weight and boiling point. |

Visualization of Experimental Workflows

TGA Experimental Workflow

Caption: TGA experimental workflow for this compound.

DSC Experimental Workflow

Caption: DSC experimental workflow for this compound.

Conclusion

The thermal properties and stability of this compound are critical parameters that dictate its performance and reliability in a wide array of applications. This guide has detailed the standard methodologies for characterizing its thermal stability via TGA, phase transitions via DSC, and oxidative stability via the Rancimat method. The provided protocols, rooted in established ASTM and ISO standards, offer a framework for obtaining accurate and reproducible data. A comprehensive understanding of these thermal characteristics, from decomposition temperatures to melting behavior and oxidative resistance, empowers researchers and formulation scientists to optimize product development, ensure long-term stability, and meet the stringent quality and safety requirements of the pharmaceutical, cosmetic, and industrial fields.

References

- 1. atamankimya.com [atamankimya.com]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. coirubber.com [coirubber.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. Oil Stability Index [library.aocs.org]

- 10. metrohm.com [metrohm.com]

- 11. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]

- 12. Oxidation stability comparison of AOCS Cd 12b-92 and EN ISO 6886 | Metrohm [metrohm.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. "ASTM E1269-2024: Specific Heat Capacity by DSC Test" [bsbedge.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

- 18. standards.globalspec.com [standards.globalspec.com]

- 19. ASTM D2879 - eralytics [eralytics.com]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. store.astm.org [store.astm.org]

- 22. petrolube.com [petrolube.com]

- 23. store.astm.org [store.astm.org]

A Comprehensive Guide to the Nomenclature of 2-Ethylhexyl Stearate for Scientific and Industrial Applications

This technical guide provides a detailed examination of the various names and identifiers for 2-Ethylhexyl stearate, a versatile ester widely utilized in pharmaceutical, cosmetic, and industrial formulations. A thorough understanding of its nomenclature is critical for researchers, scientists, and drug development professionals to ensure accurate identification, sourcing, and regulatory compliance. This document will explore the systematic chemical names, common synonyms, trade names, and key regulatory identifiers associated with this compound, offering clarity and preventing ambiguity in scientific literature and product development.

Foundational Chemical Identity

This compound is the ester formed from the reaction of stearic acid and 2-ethylhexanol.[1][2] This chemical parentage is the basis for its systematic naming and provides insight into its physicochemical properties, such as its oily liquid nature, low viscosity, and hydrophobic characteristics. These properties make it an effective emollient, solvent, and lubricant in a variety of applications.[3]

IUPAC and Systematic Nomenclature

The most precise and universally recognized name for a chemical compound is its designation under the International Union of Pure and Applied Chemistry (IUPAC) system. For this compound, the correct IUPAC name is 2-ethylhexyl octadecanoate .[4][5] This name explicitly defines the ester linkage between octadecanoic acid (the systematic name for stearic acid) and the 2-ethylhexyl alcohol moiety.

Another systematic name frequently encountered is Octadecanoic acid, 2-ethylhexyl ester .[4][6] Both terms are chemically unambiguous and are often used interchangeably in scientific databases and regulatory documents.

Common and Trivial Names in Scientific Literature

While systematic names provide precision, common or trivial names are often used for brevity and convenience. For this compound, the most prevalent common names include:

-

Ethylhexyl Stearate : This is a widely accepted and frequently used name in the cosmetic and personal care industries.[3][7]

-

Octyl Stearate : This synonym is also very common, though it can sometimes be a source of confusion.[8] The term "octyl" can refer to several isomeric eight-carbon alkyl groups. However, in the context of stearate esters for cosmetic and pharmaceutical use, it almost invariably refers to the 2-ethylhexyl isomer.

It is crucial for researchers to recognize that "Ethylhexyl Stearate" and "Octyl Stearate" typically refer to the same compound, this compound, especially in commercial and applied scientific literature.[9]

Navigating the Landscape of Trade Names

In a commercial context, this compound is marketed under a variety of trade names. These names are essential to recognize when sourcing materials and reviewing technical data sheets from different suppliers. A lack of awareness of these trade names can lead to overlooking relevant data or procurement opportunities.

| Trade Name | Manufacturer/Supplier (Example) | Key Application Area(s) |

| Cetiol® 868 | BASF | Cosmetics, particularly as a medium spreading emollient.[10][11][12] |

| CRODAMOL OS | Croda | Personal care, skin care formulations.[4] |

| TEGOSOFT OS | Evonik | Cosmetics, skin care, sun care.[4] |

| Wickenol 156 | Alzo International | Personal care, cosmetics.[4][13] |

| PELEMOL OS | Phoenix Chemical | Cosmetics, emollients.[4] |

| EXCEPARL EH-S | Kao Corporation | Industrial and cosmetic applications.[4] |

| ESTOL 1545 | Estol | Lubricants, personal care.[4] |

This table is not exhaustive but highlights some of the most frequently encountered trade names in the scientific and industrial literature.

Essential Regulatory and Database Identifiers

For unambiguous identification in a global context, standardized numbering systems are indispensable. These identifiers are crucial for regulatory submissions, safety data sheet (SDS) verification, and searching chemical databases.

| Identifier | Number | Significance |

| CAS Number | 22047-49-0 | The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier for a single substance.[1][13][14] |

| EINECS Number | 244-754-0 | The European Inventory of Existing Commercial Chemical Substances (EINECS) number identifies substances commercially available in the European Union between 1971 and 1981.[3][4][15] |

| UNII | EG3PA2K3K5 | The Unique Ingredient Identifier (UNII) is used by the FDA for substance registration.[4][13] |

The consistent use of these identifiers in internal documentation and external communications is a best practice for ensuring clarity and accuracy.

Hierarchical Relationship of Nomenclature

The various names for this compound can be understood within a hierarchical and relational framework. This helps in navigating from a specific trade name to the fundamental chemical identity.

Caption: Hierarchical relationship of this compound nomenclature.

Experimental Protocol: Verification of this compound Identity

When sourcing this compound, particularly from a new supplier or under an unfamiliar trade name, analytical verification is a prudent step. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.

Step-by-Step GC-MS Protocol

-

Sample Preparation :

-